2,3-Dihydroxypyridine

Descripción

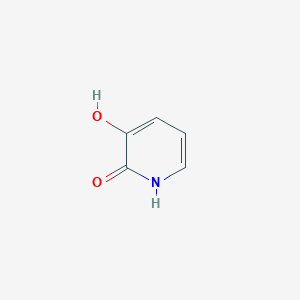

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOZGYRTNQBSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051782 | |

| Record name | 3-Hydroxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16867-04-2, 84719-32-4 | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIHYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HY4BCJ130 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3-Dihydroxypyridine from 2-Hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dihydroxypyridine, a valuable heterocyclic compound, from the readily available starting material, 2-hydroxypyridine (B17775) (also known as 2-pyridone). This document provides a comprehensive overview of a key synthetic route, including detailed experimental protocols, a summary of quantitative data, and a proposed reaction mechanism. The information is curated for professionals in chemical research and drug development.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to chelate metals. The introduction of a second hydroxyl group onto the 2-hydroxypyridine ring at the 3-position significantly alters the molecule's properties, opening avenues for further functionalization and application.

This guide focuses on a two-step synthetic pathway referenced in the chemical literature, which involves the benzoyloxylation of 2-hydroxypyridine followed by hydrolysis to yield the target diol. This method provides a practical approach for the laboratory-scale synthesis of this compound.

Synthetic Pathway Overview

The synthesis proceeds in two main stages, as illustrated in the workflow diagram below. The first stage involves the introduction of a benzoyloxy group at the 3-position of the pyridine (B92270) ring using benzoyl peroxide. The resulting intermediate, 3-(benzoyloxy)-2(1H)-pyridinone, is then hydrolyzed in the second stage to yield this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the synthetic route reported by Ansari, M. Aslam in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry (1985, Vol. 24, pp. 972-973).[1]

Step 1: Synthesis of 3-(Benzoyloxy)-2(1H)-pyridinone

This step involves the free-radical benzoyloxylation of 2-hydroxypyridine.

Materials:

-

2-Hydroxypyridine (2-pyridone)

-

Benzoyl Peroxide

-

Chloroform (CHCl₃)

Procedure:

-

A solution of 2-hydroxypyridine and benzoyl peroxide is prepared in chloroform.

-

The reaction mixture is heated under reflux for 24 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue, containing 3-(benzoyloxy)-2(1H)-pyridinone, is carried forward to the next step.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the benzoyloxy intermediate to the final dihydroxypyridine product.

Materials:

-

Crude 3-(Benzoyloxy)-2(1H)-pyridinone from Step 1

-

Hydriodic Acid (HI)

Procedure:

-

The crude 3-(benzoyloxy)-2(1H)-pyridinone is treated with hydriodic acid.

-

The reaction mixture is heated to facilitate hydrolysis.

-

Upon completion of the reaction, the mixture is cooled, and the product is isolated.

-

Purification of the crude this compound may be achieved by recrystallization to yield a khaki to grey or brown crystalline powder.[2]

Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis.

| Parameter | Step 1: Benzoyloxylation | Step 2: Hydrolysis & Final Product |

| Reactants | 2-Hydroxypyridine, Benzoyl Peroxide | 3-(Benzoyloxy)-2(1H)-pyridinone, Hydriodic Acid |

| Solvent | Chloroform | - |

| Reaction Time | 24 hours | Not specified in available literature. |

| Temperature | Heating (Reflux) | Heating |

| Overall Yield | 50% (for the two-step reaction as reported)[1] | - |

| Product Name | 3-(Benzoyloxy)-2(1H)-pyridinone | This compound (also known as 3-Hydroxy-2-pyridone) |

| CAS Number | Not specified in available literature. | 16867-04-2[1][2] |

| Molecular Formula | C₁₂H₉NO₃ | C₅H₅NO₂[1][2] |

| Molecular Weight | 215.21 g/mol | 111.10 g/mol [1][2] |

| Melting Point | Not specified in available literature. | 245 °C (decomposes)[2] |

Proposed Reaction Mechanism

The benzoyloxylation of 2-hydroxypyridine is proposed to proceed via a free-radical mechanism. Benzoyl peroxide serves as a source of benzoyloxy radicals upon thermal decomposition.

Caption: Proposed free-radical mechanism for the benzoyloxylation of 2-hydroxypyridine.

The subsequent hydrolysis of the ester intermediate with hydriodic acid is a standard ester cleavage reaction to yield the final this compound product.

Conclusion

The two-step synthesis of this compound from 2-hydroxypyridine via a benzoyloxylation-hydrolysis sequence is a viable method for accessing this important heterocyclic compound. This guide provides the essential details for researchers to replicate and potentially optimize this synthesis. Further investigation into the purification of the intermediate and final products may lead to improved overall yields. The provided mechanism offers a basis for understanding the reaction and for the potential development of analogous transformations.

References

Tautomeric Forms of 2,3-Dihydroxypyridine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2,3-dihydroxypyridine (DHP) in solution. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic fates. This document summarizes the structural and solvent-dependent factors governing the tautomeric preference of DHP, presents available quantitative data from computational studies, and provides detailed experimental protocols for the elucidation of tautomeric ratios. Furthermore, a logical workflow is proposed for the investigation of DHP tautomers as potential kinase inhibitors, a common application for pyridone scaffolds.

Introduction to the Tautomerism of this compound

This compound (DHP) is a heterocyclic compound capable of existing in multiple tautomeric forms due to the migration of protons between its oxygen and nitrogen atoms. The principal tautomeric forms are the dihydroxy form (enol-enol), the two hydroxy-keto forms (enol-keto), and the diketo form. The equilibrium between these forms is significantly influenced by the solvent environment, with polarity playing a pivotal role.

Theoretical studies employing Density Functional Theory (DFT) have indicated that in solution, the keto forms of DHP are generally more stable.[1] Specifically, in ethanol, the 3-hydroxy-2-pyridone tautomer is predicted to be the most stable.[1] This preference for the keto (or pyridone) form in polar solvents is a well-documented phenomenon for related hydroxypyridines, such as 2-hydroxypyridine (B17775), where the pyridone tautomer is overwhelmingly favored in aqueous solutions.[2][3]

The various tautomers of DHP present distinct hydrogen bonding capabilities, dipole moments, and steric profiles, which in turn dictate their interaction with biological macromolecules. Therefore, a thorough understanding of the tautomeric landscape of DHP is essential for its potential application in medicinal chemistry.

Quantitative Analysis of Tautomeric Equilibrium

While extensive experimental data on the tautomeric equilibrium of this compound across a wide range of solvents is limited in the literature, computational studies provide valuable insights into the relative stabilities of the different tautomers. The following tables summarize the available theoretical data for DHP and comparative experimental data for the closely related 2-hydroxypyridine and 3-hydroxypyridine (B118123) molecules.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer Name | Structure | Relative Energy (kcal/mol) in Vacuo | Relative Energy (kcal/mol) in Ethanol |

| This compound |  | 0.00 | 2.75 |

| 3-Hydroxy-2(1H)-pyridone |  | -2.51 | -4.18 (Most Stable) |

| 2-Hydroxy-3(2H)-pyridone |  | 1.23 | -1.34 |

| Pyridine-2,3(1H,2H)-dione |  | 5.67 | 1.89 |

Data derived from theoretical calculations at the B3LYP/6-31G(d) level of theory.[1]

Table 2: Experimental Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine and 3-Hydroxypyridine in Various Solvents

| Compound | Solvent | KT ([Pyridone]/[Hydroxypyridine]) | Predominant Form |

| 2-Hydroxypyridine | Gas Phase | ~0.3 | Hydroxypyridine |

| 2-Hydroxypyridine | Cyclohexane | 1.7 | Pyridone |

| 2-Hydroxypyridine | Chloroform | 6.0 | Pyridone |

| 2-Hydroxypyridine | Water | 900 | Pyridone |

| 3-Hydroxypyridine | Water | 1.17 | Nearly Equal |

Data compiled from various experimental studies.[2][4][5]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the chemical shifts of protons and carbons are highly sensitive to their chemical environment.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

-

Instrumental Parameters (1H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K (or as desired for variable temperature studies).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

-

Spectral Width: A range covering from -1 to 12 ppm.

-

-

Data Acquisition and Processing:

-

Acquire the 1H NMR spectrum.

-

Process the spectrum with appropriate phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Analysis:

-

Identify distinct signals corresponding to the different tautomers. For the 3-hydroxy-2-pyridone tautomer, characteristic signals would include the N-H proton and distinct aromatic protons. The dihydroxy form would show two O-H protons (which may be broad or exchange with solvent) and a different set of aromatic signals.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals of non-exchangeable protons will give the molar ratio of the tautomers. For example, the ratio of the integral of a specific aromatic proton of one tautomer to that of another can be used.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol, water, cyclohexane).

-

Prepare a series of dilutions to determine a suitable concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumental Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 200 to 400 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the this compound solution.

-

Identify the absorption maxima (λmax) for the different tautomeric forms. This may require deconvolution of overlapping spectra or comparison with "locked" derivatives where tautomerism is not possible (e.g., N-methylated or O-methylated analogues).

-

-

Data Analysis:

-

The equilibrium constant (KT) can be determined using the Beer-Lambert law (A = εbc) if the molar extinction coefficients (ε) of the individual tautomers at specific wavelengths are known.

-

The following equation can be used: KT = [Tautomer 2] / [Tautomer 1] = (ε1(λ) - εobs(λ)) / (εobs(λ) - ε2(λ)) where εobs is the observed molar absorptivity of the solution, and ε1 and ε2 are the molar absorptivities of the pure tautomers.

-

Application in Drug Discovery: A Workflow for Kinase Inhibitor Screening

The pyridone scaffold is a common feature in many kinase inhibitors. The different tautomers of this compound present distinct pharmacophoric features that could lead to differential binding to kinase active sites. The following workflow outlines a logical approach to investigating the potential of DHP tautomers as kinase inhibitors.

Caption: Workflow for the discovery of kinase inhibitors based on this compound tautomers.

This workflow begins with computational methods to predict the binding potential of different DHP tautomers. Virtual screening and molecular docking can identify potential kinase targets. Promising candidates are then synthesized, along with "locked" analogues that cannot tautomerize, to experimentally validate the computational predictions and determine which tautomer is responsible for any observed biological activity. Subsequent in vitro and cell-based assays provide data on inhibitory potency and cellular efficacy, feeding into structure-activity relationship (SAR) studies for lead optimization.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by both intrinsic structural stability and extrinsic solvent effects. Computational evidence strongly suggests the predominance of the 3-hydroxy-2-pyridone tautomer in polar protic solvents, a finding that aligns with the behavior of simpler hydroxypyridines. While comprehensive experimental quantification of the DHP tautomeric equilibrium in various solutions remains an area for further investigation, the spectroscopic protocols outlined in this guide provide a robust framework for such studies. For drug development professionals, a nuanced understanding of DHP tautomerism is paramount, as the distinct physicochemical properties of each tautomer can significantly impact biological activity. The proposed workflow for kinase inhibitor screening illustrates a rational, integrated approach to harnessing the chemical diversity presented by the tautomeric forms of this compound in the pursuit of novel therapeutics.

References

- 1. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,3-Dihydroxypyridine: An In-depth Technical Guide

Introduction

2,3-Dihydroxypyridine (CAS RN: 16867-04-2), also known as 3-hydroxy-2(1H)-pyridone, is a significant heterocyclic compound with applications in medicinal chemistry and as a building block in organic synthesis.[1][2] The structural elucidation and characterization of this molecule are paramount for its application and further development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing experimental protocols, data interpretation, and key structural insights. A crucial aspect of the analysis of this compound is its existence in tautomeric forms, which significantly influences its spectroscopic properties.[3][4]

Tautomerism in this compound

This compound can exist in equilibrium between its dihydroxy form and its more stable 3-hydroxy-2-pyridone tautomer. Spectroscopic evidence, particularly from NMR studies, suggests that in solution, the equilibrium lies significantly towards the 2-oxo (pyridone) tautomer.[3][4]

A diagram illustrating the tautomeric equilibrium of this compound.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of pyridine (B92270) derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the position of labile proton signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.[5]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse and a relaxation delay of 1-5 seconds.[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR Spectral Data

The following table summarizes the reported ¹H NMR spectral data for this compound. The data is consistent with the 3-hydroxy-2-pyridone tautomer.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 | br s | - | N-H |

| ~9.5 | br s | - | O-H |

| ~7.0 | t | ~7.0 | H-4 |

| ~6.0 | d | ~7.0 | H-5 |

| ~5.9 | d | ~7.0 | H-6 |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectral data further supports the 3-hydroxy-2-pyridone structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (C=O) |

| ~145 | C-3 (C-OH) |

| ~130 | C-4 |

| ~110 | C-5 |

| ~105 | C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample like this compound is:

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[7]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.[7] This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the IR beam and record the sample spectrum. The spectrometer software will automatically subtract the background spectrum.

-

Spectra are typically recorded in the mid-infrared range of 4000-400 cm⁻¹.[7]

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

IR Spectral Data

The key IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H and N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (pyridone) |

| ~1600, ~1470 | Medium | C=C and C=N ring stretching |

| ~1250 | Medium | C-O stretching |

The strong absorption band around 1650 cm⁻¹ is particularly indicative of the carbonyl group in the pyridone tautomer, while the broad band in the 3400-3200 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations.

Visualizations

Experimental workflow for the spectroscopic analysis of this compound.

The combined application of NMR and IR spectroscopy provides a robust framework for the comprehensive structural analysis of this compound. The spectral data from both techniques conclusively support the predominance of the 3-hydroxy-2(1H)-pyridone tautomer in its ground state. The detailed protocols and tabulated data presented in this guide serve as a valuable resource for researchers and scientists engaged in the study and application of this important heterocyclic compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 16867-04-2 [amp.chemicalbook.com]

- 3. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. ijrcs.org [ijrcs.org]

- 6. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. benchchem.com [benchchem.com]

Quantum Chemical Insights into the Stability of 2,3-Dihydroxypyridine Tautomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric stability of 2,3-dihydroxypyridine (DHP), a molecule of interest in medicinal chemistry. Leveraging quantum chemical calculations, this document elucidates the intrinsic stability of DHP tautomers and the influence of solvent effects. The methodologies, data, and visualizations presented herein offer a comprehensive resource for researchers engaged in the computational study and development of pyridine-based therapeutic agents.

Introduction to Tautomerism in this compound

This compound can exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria. The relative stability of these tautomers is a critical determinant of the molecule's physicochemical properties, including its reactivity, solubility, and biological activity. Understanding the predominant tautomeric forms is therefore essential for rational drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for accurately predicting the energetic landscape of such tautomeric systems.

Tautomeric Forms of this compound

The principal tautomers of this compound considered in computational studies are the di-enol form (pyridine-2,3-diol) and various keto-enol forms (hydroxypyridinones). The key tautomers include:

-

Tautomer A (Di-enol): Pyridine-2,3-diol

-

Tautomer B (Keto-enol): 3-hydroxy-1H-pyridin-2-one

-

Tautomer C (Keto-enol): 2-hydroxy-1H-pyridin-3-one

-

Tautomer D (Diketo): Pyridine-2,3(1H,6H)-dione

Computational Methodology

The insights presented in this guide are based on quantum chemical calculations employing Density Functional Theory (DFT). The following section details a typical computational protocol for investigating the tautomeric stability of this compound.

Computational Protocol

A robust computational workflow is essential for obtaining accurate and reliable results. The following steps outline a standard procedure for the quantum chemical analysis of this compound tautomers.

-

Molecular Structure Input: The initial three-dimensional structures of all relevant tautomers of this compound are generated using a molecular modeling program.

-

Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. A commonly used and effective method for this is the B3LYP functional with the 6-31G(d) basis set.[1]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.

-

Solvation Modeling: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. This is particularly important as the polarity of the solvent can significantly influence the relative stability of tautomers.[1]

-

Energy Extraction: The electronic energies and Gibbs free energies of the optimized structures are extracted from the calculation outputs.

-

Relative Stability Analysis: The relative energies of the tautomers are calculated by taking the difference in their total energies with respect to the most stable tautomer.

Quantitative Stability Analysis

Theoretical studies have shown that the keto form of this compound is the most stable tautomer in the gas phase.[1] The relative stabilities of the different tautomers are summarized in the tables below.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase

| Tautomer | Description | Relative Energy (kcal/mol) |

| B | 3-hydroxy-1H-pyridin-2-one | 0.00 |

| A | Pyridine-2,3-diol | 5.73 |

| C | 2-hydroxy-1H-pyridin-3-one | 11.47 |

| D | Pyridine-2,3(1H,6H)-dione | 16.52 |

Data derived from calculations at the B3LYP/6-31G(d) level of theory.[1]

Table 2: Relative Gibbs Free Energies of this compound Tautomers in Ethanol (B145695)

| Tautomer | Description | Relative Gibbs Free Energy (kcal/mol) |

| B | 3-hydroxy-1H-pyridin-2-one | 0.00 |

| A | Pyridine-2,3-diol | 6.25 |

| C | 2-hydroxy-1H-pyridin-3-one | 11.98 |

| D | Pyridine-2,3(1H,6H)-dione | 17.03 |

Data derived from calculations at the B3LYP/6-31G(d) level with a PCM model for ethanol.[1]

The data clearly indicates that the 3-hydroxy-1H-pyridin-2-one (Tautomer B) is the most stable form in both the gas phase and in a polar solvent like ethanol. The di-enol form (Tautomer A) is the next most stable, while the other keto-enol and diketo forms are significantly higher in energy. The solvent effect of ethanol is observed to slightly increase the relative energies of the less stable tautomers.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound can be visualized as a network of proton transfer reactions. The following diagram illustrates the relationships between the major tautomers.

Conclusion

Quantum chemical calculations provide invaluable insights into the stability of this compound tautomers. The presented data, based on DFT calculations, unequivocally demonstrates that the 3-hydroxy-1H-pyridin-2-one form is the most stable tautomer in both the gas phase and in a polar solvent. This finding has significant implications for understanding the chemical behavior and biological activity of this molecule. The computational methodologies and workflows detailed in this guide offer a robust framework for researchers to conduct similar analyses on other heterocyclic systems, thereby aiding in the rational design of novel therapeutic agents.

References

Crystal Structure Analysis of 2,3-Dihydroxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,3-dihydroxypyridine and its derivatives. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative crystallographic data, and insights into the relevant biological signaling pathways.

Introduction to this compound Derivatives

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These compounds exist in tautomeric forms, most commonly as 3-hydroxy-2-pyridone. The arrangement of hydroxyl and carbonyl groups in these molecules makes them excellent candidates for forming coordination complexes and participating in hydrogen bonding, which are crucial for their biological activity. Understanding the precise three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for elucidating their structure-activity relationships and for the rational design of novel therapeutic agents.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the hydroxylation of substituted pyridines. The crystallization of these compounds is a critical step for X-ray diffraction analysis and is typically achieved through slow evaporation of a saturated solution.

Experimental Protocol: Synthesis and Crystallization of a 2,6-Dihydroxypyridine Analog

This protocol describes the synthesis of 6-hydroxy-1,2-dihydropyridin-2-one, a structural isomer of this compound, and provides a representative method for obtaining single crystals.[1]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

-

A 100 mL round-bottom flask equipped with a stir bar is charged with 2,6-dichloropyridine (B45657) (1.00 g, 6.80 mmol) and 15 mL of mesitylene.

-

Potassium tert-butoxide (1.52 g, 13.6 mmol) is added to the solution.

-

The reaction mixture is refluxed under a nitrogen atmosphere for 18 hours, during which the solution turns from colorless to deep red.

-

After cooling to room temperature, the solution is washed three times with 20 mL of water.

-

The organic layer is collected, dried over anhydrous sodium sulfate, and used in the next step without further purification.

Step 2: Synthesis of 6-Hydroxy-1,2-dihydropyridin-2-one

-

To the crude solution from Step 1 in a 20 mL scintillation vial, formic acid (1.00 mL, 17.8 mmol) is added.

-

The resulting bi-layered solution is stirred vigorously in air for 18 hours, leading to the formation of a solid precipitate.

-

The solid is collected by filtration and dried under vacuum.

Crystallization: Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of the purified product in methanol.[1]

Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to deduce the electron density distribution and, consequently, the crystal structure.

Experimental Workflow

The general workflow for crystal structure determination is outlined below.

Crystallographic Data for this compound

The crystal structure of this compound (in its 3-hydroxy-2-pyridone tautomeric form) has been determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 138810 .[2] To access the full crystallographic information file (CIF), which contains the detailed quantitative data, researchers can use the "Access Structures" service on the CCDC website (--INVALID-LINK--) and search for this deposition number.[3][4] The CIF file provides a comprehensive set of data for the crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound (CCDC 138810)

| Parameter | Value |

| Empirical formula | C₅H₅NO₂ |

| Formula weight | 111.10 |

| Temperature (K) | Data available in CIF file |

| Wavelength (Å) | Data available in CIF file |

| Crystal system | Data available in CIF file |

| Space group | Data available in CIF file |

| Unit cell dimensions | |

| a (Å) | Data available in CIF file |

| b (Å) | Data available in CIF file |

| c (Å) | Data available in CIF file |

| α (°) | Data available in CIF file |

| β (°) | Data available in CIF file |

| γ (°) | Data available in CIF file |

| Volume (ų) | Data available in CIF file |

| Z | Data available in CIF file |

| Calculated density (Mg/m³) | Data available in CIF file |

| Absorption coefficient (mm⁻¹) | Data available in CIF file |

| F(000) | Data available in CIF file |

| Crystal size (mm³) | Data available in CIF file |

| Theta range for data collection (°) | Data available in CIF file |

| Index ranges | Data available in CIF file |

| Reflections collected | Data available in CIF file |

| Independent reflections | Data available in CIF file |

| Completeness to theta = ...° (%) | Data available in CIF file |

| Absorption correction | Data available in CIF file |

| Max. and min. transmission | Data available in CIF file |

| Refinement method | Data available in CIF file |

| Data / restraints / parameters | Data available in CIF file |

| Goodness-of-fit on F² | Data available in CIF file |

| Final R indices [I>2sigma(I)] | Data available in CIF file |

| R indices (all data) | Data available in CIF file |

| Largest diff. peak and hole (e.Å⁻³) | Data available in CIF file |

Note: The specific values for the parameters in this table are contained within the Crystallographic Information File (CIF) corresponding to CCDC deposition number 138810, which can be obtained from the Cambridge Crystallographic Data Centre.

Table 2: Selected Bond Lengths and Angles for this compound (CCDC 138810)

| Bond | Length (Å) | Bond | Angle (°) |

| O(1)-C(2) | Data in CIF | O(1)-C(2)-C(3) | Data in CIF |

| O(2)-C(3) | Data in CIF | O(2)-C(3)-C(2) | Data in CIF |

| N(1)-C(2) | Data in CIF | C(2)-N(1)-C(6) | Data in CIF |

| N(1)-C(6) | Data in CIF | N(1)-C(2)-C(3) | Data in CIF |

| C(3)-C(4) | Data in CIF | C(2)-C(3)-C(4) | Data in CIF |

| C(4)-C(5) | Data in CIF | C(3)-C(4)-C(5) | Data in CIF |

| C(5)-C(6) | Data in CIF | C(4)-C(5)-C(6) | Data in CIF |

| C(5)-C(6)-N(1) | Data in CIF |

Note: The specific values for bond lengths and angles are contained within the Crystallographic Information File (CIF) for CCDC 138810.

Biological Activity and Signaling Pathways

Derivatives of dihydroxypyridine exhibit a wide range of biological activities. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a target for cancer therapy.[4]

PIM-1 Kinase Signaling Pathway

The PIM-1 kinase is regulated by the JAK/STAT signaling pathway and, in turn, influences multiple downstream pathways related to cell survival and proliferation.[1] Inhibition of PIM-1 by small molecules, such as certain this compound derivatives, can disrupt these oncogenic signaling cascades.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical properties and biological activities. The detailed structural data obtained from X-ray crystallography, combined with a thorough understanding of their synthesis and relevant signaling pathways, is essential for the design and development of new and more effective therapeutic agents. This guide serves as a foundational resource to facilitate further research in this promising area of medicinal chemistry.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. CCDC support: downloading CIFs from Access Structures : CCDC Home [support.ccdc.cam.ac.uk]

- 4. Downloading published data via Access Structures : CCDC Home [support.ccdc.cam.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and pKa of 2,3-Dihydroxypyridine

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a specific focus on its solubility and pKa values. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document also furnishes detailed, established experimental protocols for the determination of these critical parameters.

Introduction to this compound

This compound (CAS: 16867-04-2), also known as 2,3-Pyridinediol or 3-Hydroxy-2(1H)-pyridinone, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyridine (B92270) ring with two hydroxyl groups, makes it a subject of interest in medicinal chemistry and materials science.[3] The hydroxyl groups enhance its water solubility and reactivity, positioning it as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Furthermore, its ability to chelate metal ions and its potential antioxidant properties underscore its significance in various research applications.[3] Understanding the solubility and acid dissociation constants (pKa) of this compound is fundamental for its application in drug design, formulation, and analytical sciences.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are compiled from various chemical data repositories.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂ | [1][4] |

| Molecular Weight | 111.10 g/mol | [1][4] |

| Melting Point | 245 °C (decomposes) | [2][4] |

| Appearance | Light yellow to brown or khaki to grey crystalline powder | [4][5][6] |

| CAS Number | 16867-04-2 | [1][4] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its utility in various chemical syntheses.

Reported Solubility Data

Specific quantitative solubility data for this compound in a range of solvents is not extensively documented in the available literature. However, qualitative descriptions consistently report its solubility in water.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Soluble | [4][5][7] |

The presence of two hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor, contributing to its affinity for polar protic solvents like water.[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For a precise quantitative measurement of solubility, the shake-flask method is a reliable and widely adopted technique.[8]

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO, phosphate (B84403) buffer)

-

Analytical balance

-

Sealed containers (e.g., screw-cap vials)

-

Thermostatically controlled agitator or shaker bath

-

Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or agitator. Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound.[8]

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

-

Measure the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.[8]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acidity and pKa Values

The acid dissociation constant, pKa, is a quantitative measure of the strength of an acid in solution. For a molecule like this compound with multiple ionizable groups (two hydroxyls and a pyridine nitrogen), the pKa values are crucial for predicting its ionization state at a given pH. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets.

Reported pKa Data

Experimental pKa values for this compound are not readily found in the literature. However, a predicted value is available.

| pKa Value | Method | Source(s) |

| 9.00 ± 0.10 | Predicted | [4][5] |

This predicted value likely corresponds to the dissociation of one of the hydroxyl protons. A comprehensive experimental analysis would be required to determine the pKa values for all ionizable groups.

Experimental Protocols for pKa Determination

Several robust methods are available for the experimental determination of pKa values. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and accurate techniques.[9]

This classic method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[9][10]

Objective: To determine the pKa value(s) of this compound by generating a pH titration curve.

Materials:

-

This compound

-

Calibrated pH meter with a combination pH electrode

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Deionized water (or a solvent system with a co-solvent if needed)

-

Inert salt solution to maintain constant ionic strength (e.g., KCl)[10]

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of deionized water containing an inert salt to maintain constant ionic strength.

-

Titration:

-

Immerse the calibrated pH electrode in the stirred solution.

-

Add small, precise increments of the standardized titrant (e.g., NaOH) using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[10]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acidic or basic group has been neutralized.[10] This point corresponds to the inflection point on the titration curve.

-

If multiple ionizable groups are present with sufficiently different pKa values, multiple inflection points will be observed.

-

This method relies on the principle that the chemical shift of a nucleus is sensitive to the protonation state of the molecule. By monitoring chemical shifts as a function of pH, a pKa value can be determined.[9][11]

Objective: To determine the pKa of this compound by observing pH-dependent changes in the ¹H NMR chemical shifts.

Materials:

-

This compound

-

NMR spectrometer

-

Deuterium oxide (D₂O)

-

Solutions of NaOD and DCl in D₂O for pH adjustment

-

pH meter calibrated for D₂O (note: pD = pH meter reading + 0.4)

Procedure:

-

Sample Preparation: Prepare a series of samples by dissolving this compound in D₂O. Adjust the pD of each sample to a different value across a wide range (e.g., pD 2 to 12) using the NaOD and DCl solutions.[11]

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Identify a proton whose chemical shift (δ) shows significant variation with the change in pD. This is typically a proton near the site of ionization.

-

Plot the observed chemical shift (δ) against the pD value for each sample. This will generate a sigmoidal curve.[9]

-

The pKa is the pD value at the inflection point of this curve, which corresponds to the point where the observed chemical shift is halfway between the shifts of the fully protonated (δ_H_A) and fully deprotonated (δ_A⁻) forms.[9][11]

-

Caption: General Workflow for Experimental pKa Determination.

Biological and Synthetic Context

This compound serves as a valuable building block in organic synthesis. It has been utilized in the synthesis of macromolecular chelators by loading it onto polymer supports.[2][4] Such materials have applications in metal ion sequestration and catalysis. While its specific interactions with biological signaling pathways are not well-documented, its structure is related to other biologically active pyridine derivatives, and it has been noted to possess potential antioxidant properties.[3][12]

Conclusion

This guide summarizes the currently available data on the solubility and pKa of this compound. While it is known to be soluble in water and has a predicted pKa of approximately 9.0, there is a clear need for rigorous experimental determination of these fundamental physicochemical properties across a range of relevant conditions. The detailed protocols provided for the shake-flask, potentiometric titration, and NMR spectroscopy methods offer a robust framework for researchers to generate the precise data required for applications in drug development, chemical synthesis, and materials science.

References

- 1. scbt.com [scbt.com]

- 2. This compound 95 16867-04-2 [sigmaaldrich.com]

- 3. CAS 16867-04-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 16867-04-2 [chemicalbook.com]

- 5. This compound CAS#: 16867-04-2 [m.chemicalbook.com]

- 6. This compound | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 12. researchgate.net [researchgate.net]

An Initial Investigation into the Biological Activity of 2,3-Dihydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypyridine (2,3-DHP), a heterocyclic organic compound, serves as a versatile intermediate in the synthesis of novel therapeutic and agrochemical agents. While extensive research has focused on its derivatives, the intrinsic biological activity of the core 2,3-DHP molecule is an area of growing interest. This technical guide provides a comprehensive overview of the initial investigations into the biological activities of this compound and its analogs, with a focus on its potential neuroprotective, anticancer, and antioxidant properties. This document summarizes available quantitative data, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.

Introduction to this compound

This compound, also known as 2,3-pyridinediol or 3-hydroxy-2-pyridinone, is a pyridine (B92270) derivative characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the pyridine ring. This structure imparts several key chemical properties, including the ability to chelate metal ions and participate in hydrogen bonding, which are often associated with its biological activities. While primarily utilized as a synthetic building block, preliminary studies suggest that the 2,3-DHP scaffold itself may possess therapeutic potential, particularly as an antioxidant agent.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been explored in several key therapeutic areas. While specific quantitative data for the parent 2,3-DHP molecule is limited in publicly available literature, studies on its derivatives provide valuable insights into the potential of this chemical scaffold.

Neuroprotective Activity

Derivatives of 3-hydroxypyridine (B118123) have shown significant promise in models of ischemic brain injury. These effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in programmed cell death.

Table 1: Neuroprotective Effects of a 3-Hydroxypyridine Derivative (3-EA)

| Experimental Model | Compound Concentration (µM) | Outcome Measured | Result |

| Glutamate Excitotoxicity (in vitro) | 10 - 100 | Intracellular Ca²⁺ levels | Significant suppression of the increase in intracellular calcium.[1][2] |

| Oxygen-Glucose Deprivation (in vitro) | 10 - 100 | Cell Viability | Dose-dependent suppression of cortical cell death.[1][2] |

| Middle Cerebral Artery Occlusion (in vivo, rat) | 18.0 mg/kg (i.v., daily) | Neurological Deficit | Decreased severity of neurological deficits.[1][2] |

| Middle Cerebral Artery Occlusion (in vivo, rat) | 18.0 mg/kg (i.v., daily) | Neuronal Preservation | Preservation of the cortical neuron population.[1][2] |

3-EA: 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate

Anticancer Activity

Various pyridine and pyridopyrimidine derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.

Table 2: Anticancer Activity of Selected Pyridine and Pyridopyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | K562 (Leukemia) | 42 - 57 | [3] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | MCF-7 (Breast) | 44 - 72 | [3] |

| Pyrido[2,3-d]pyrimidine | HepG-2 (Liver) | 0.3 | [4] |

| Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | 1.11 | [4] |

| Pyridine-2,3-dihydrothiazole hybrid | HEp-2 (Larynx) | 5.9 | [5] |

| Pyridine-2,3-dihydrothiazole hybrid | HepG2 (Liver) | 9.5 | [5] |

Antioxidant Activity

The antioxidant potential of hydroxypyridine derivatives is a recurring theme in the literature, often forming the basis for their other biological effects. This activity is typically assessed through radical scavenging assays.

Table 3: Antioxidant Activity of a Hydroxypyridinone Derivative

| Assay | Compound | IC₅₀ (µM) |

| DPPH Radical Scavenging | 2-((4-Methylbenzylamino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one | 708.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a primary cortical cell culture to evaluate the neuroprotective effects of a test compound.

-

Materials:

-

Primary cortical cell culture

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Glucose-free DMEM

-

Test compound (e.g., this compound)

-

Propidium Iodide (PI) for cell death analysis

-

Hypoxic chamber (95% N₂, 5% CO₂)

-

Normoxic incubator (95% air, 5% CO₂)

-

-

Procedure:

-

Cell Culture: Plate primary cortical cells at a suitable density in a 96-well plate and culture in supplemented Neurobasal medium.

-

Pre-incubation: Incubate the cells with various concentrations of the test compound for 24 hours.

-

OGD Induction: Wash the cells with glucose-free DMEM and place them in a hypoxic chamber for 60-90 minutes.

-

Reoxygenation: Remove the cells from the hypoxic chamber, replace the medium with the original glucose-containing culture medium (with the test compound), and return to a normoxic incubator.

-

Assessment of Cell Viability: After 24 hours of reoxygenation, stain the cells with Propidium Iodide and assess cell death using fluorescence microscopy.

-

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

96-well plates

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Antioxidant Activity Assay: DPPH Radical Scavenging

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Materials:

-

Test compound (e.g., this compound)

-

DPPH solution in methanol (B129727) (e.g., 0.1 mM)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plate

-

Spectrophotometer

-

-

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound or control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Visualization of Signaling Pathways

The biological effects of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many anticancer agents function by inducing apoptosis in cancer cells.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes. The antioxidant properties of hydroxypyridine derivatives may be linked to the modulation of this pathway.

Conclusion and Future Directions

The preliminary investigations into the biological activity of this compound and its derivatives suggest a promising future for this class of compounds in drug discovery. The neuroprotective, anticancer, and antioxidant properties demonstrated by its analogs warrant a more in-depth investigation of the parent 2,3-DHP molecule. Future research should focus on:

-

Quantitative Biological Evaluation of 2,3-DHP: Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values, enzyme inhibition kinetics, and efficacy of this compound in various disease models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2,3-DHP to understand the basis of its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of 2,3-DHP derivatives to identify key structural features that enhance potency and selectivity for specific biological targets.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds to assess their drug-like potential.

By systematically addressing these research areas, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 2,3-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypyridine, also known as 2,3-pyridinediol or 3-hydroxy-2-pyridone, is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its unique electronic and structural features, arising from the presence of two hydroxyl groups on the pyridine (B92270) ring, make it a valuable building block in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key methodologies, quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Early Synthetic Approaches: A Historical Perspective

The initial synthesis of this compound was a multi-step process, with one of the earliest patented methods dating back to the early 1970s. This approach centered on the hydrolysis of 2,3-diaminopyridine (B105623). Concurrently, other routes were being explored, including a notable method developed in the mid-1980s starting from 2-hydroxypyridine. These foundational methods laid the groundwork for the production of this important synthetic intermediate.

Synthesis via Hydrolysis of 2,3-Diaminopyridine (circa 1972)

An early patented method for the preparation of this compound involved the acidic hydrolysis of 2,3-diaminopyridine. This process, while foundational, required the prior synthesis of the diaminopyridine precursor.

Experimental Protocol:

While the full, detailed experimental protocol from the original patent is not available, the key transformation involves the hydrolysis of 2,3-diaminopyridine in an acidic medium. The general steps are outlined below:

-

Preparation of 2,3-Diaminopyridine: The synthesis of the starting material, 2,3-diaminopyridine, can be achieved through the reduction of 2-amino-3-nitropyridine. This reduction has been historically carried out using reagents such as tin and hydrochloric acid or iron in acidified ethanol.

-

Hydrolysis: The isolated 2,3-diaminopyridine is subjected to hydrolysis, typically by heating in the presence of a strong mineral acid like hydrochloric acid. This step converts the two amino groups into hydroxyl groups, yielding this compound.

-

Isolation and Purification: Following the hydrolysis, the reaction mixture is neutralized, and the product is isolated. Purification is typically achieved through recrystallization.

Quantitative Data Summary: Synthesis of 2,3-Diaminopyridine

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 2-Amino-3-nitropyridine | Iron, Aqueous Acidified Ethanol | 2,3-Diaminopyridine | Not specified | General historical method |

| 2 | 2-Chloro-3-aminopyridine | Zinc Ammonium Chloride | 2,3-Diaminopyridine | 60% | CN111732536A |

The Ansari Synthesis from 2-Hydroxypyridine (1985)

In 1985, M. Aslam Ansari reported a two-step synthesis of this compound starting from the readily available 2-hydroxypyridine.[1] This method involves a free-radical benzoyloxylation followed by hydrolysis.

Experimental Protocol:

-

Benzoyloxylation: 2-Hydroxypyridine is treated with benzoyl peroxide in a suitable solvent like chloroform (B151607) and heated for an extended period (e.g., 24 hours). This step introduces a benzoyloxy group at the 3-position.

-

Hydrolysis: The resulting 3-(benzoyloxy)-2-pyridone intermediate is then hydrolyzed using a strong acid, such as hydroiodic acid (HI), to yield this compound.

Quantitative Data Summary: Ansari Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1 | 2-Hydroxypyridine | Benzoyl peroxide, Chloroform | 3-(Benzoyloxy)-2-pyridone | 50% | Ansari, M. A. (1985)[1] |

| 2 | 3-(Benzoyloxy)-2-pyridone | Hydroiodic acid (HI) | This compound | Not specified | Ansari, M. A. (1985)[1] |

Synthesis of Substituted 2,3-Dihydroxypyridines: The Chloro-Derivative

The synthesis of substituted 2,3-dihydroxypyridines is of significant interest for the development of new pharmaceutical agents. A well-documented example is the synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine. This multi-step process involves a series of classical organic reactions.

Experimental Protocol:

This synthetic route is detailed in patent literature and involves the following key transformations:

-

Diazotization of 2-Amino-5-chloropyridine: The starting material is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in a strong acid) to form a diazonium salt. This intermediate is then converted to 2-hydroxy-5-chloropyridine. The reaction is typically carried out at temperatures ranging from 20-80 °C, with a preferred range of 30-50 °C.

-

Nitration of 2-Hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is nitrated to introduce a nitro group at the 3-position, yielding 2-hydroxy-3-nitro-5-chloropyridine. This reaction is conducted at temperatures between 30-100 °C, preferably 50-60 °C, for 1-2 hours.

-

Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is then reduced to an amino group to form 2-hydroxy-3-amino-5-chloropyridine. Common reducing agents for this step include hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) or iron powder in a suitable solvent.

-

Final Diazotization and Hydrolysis: The final step involves the diazotization of the 3-amino group, followed by hydrolysis to yield the target compound, 5-chloro-2,3-dihydroxypyridine. This diazotization is performed at low temperatures, typically between -20 to 10 °C (preferably -10 to -5 °C), followed by hydrolysis at a higher temperature (50-60 °C).

Quantitative Data Summary: Synthesis of 5-Chloro-2,3-dihydroxypyridine

| Step | Starting Material | Reagents/Conditions | Product | Temperature Range (°C) | Preferred Temp. (°C) |

| 1 | 2-Amino-5-chloropyridine | Diazotization | 2-Hydroxy-5-chloropyridine | 20-80 | 30-50 |

| 2 | 2-Hydroxy-5-chloropyridine | Nitration | 2-Hydroxy-3-nitro-5-chloropyridine | 30-100 | 50-60 |

| 3 | 2-Hydroxy-3-nitro-5-chloropyridine | Reduction (e.g., H₂/Pd) | 2-Hydroxy-3-amino-5-chloropyridine | - | - |

| 4 | 2-Hydroxy-3-amino-5-chloropyridine | Diazotization & Hydrolysis | 5-Chloro-2,3-dihydroxypyridine | -20 to 10 (diazotization), 50-60 (hydrolysis) | -10 to -5 (diazotization) |

Conclusion

The synthesis of this compound has evolved from early multi-step procedures to more refined methods. The historical routes, such as the hydrolysis of 2,3-diaminopyridine and the Ansari synthesis from 2-hydroxypyridine, remain important for understanding the chemical foundations of this field. The development of synthetic pathways for substituted derivatives, like 5-chloro-2,3-dihydroxypyridine, highlights the adaptability of these methods for creating a diverse range of molecules for drug discovery and development. This guide provides a comprehensive overview of these core synthetic strategies, offering valuable insights for researchers and scientists in the field of organic and medicinal chemistry. Further research into modern, more efficient, and sustainable synthetic methods continues to be an active area of investigation.

References

Methodological & Application

2,3-Dihydroxypyridine: A Versatile Precursor in Organic Synthesis for Advanced Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2,3-Dihydroxypyridine (DHP), a pyridine (B92270) derivative featuring hydroxyl groups at the C2 and C3 positions, is a highly versatile and valuable precursor in organic synthesis. Its unique electronic properties and tautomeric nature make it an ideal starting material for the construction of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of macromolecular chelators for heavy metal removal and in the preparation of biologically active halogenated derivatives.

Application 1: Synthesis of a Cellulose-Based Macromolecular Chelator for Heavy Metal Sequestration

The functionalization of polymer backbones with efficient chelating agents is a promising strategy for the development of novel materials for environmental remediation. This compound can be effectively immobilized onto a cellulose (B213188) support via azo coupling to create a macromolecular chelator with a high affinity for various heavy metal ions.[1]

Experimental Workflow: Synthesis of Cellulose-DHP Chelator

Caption: Workflow for the synthesis of a cellulose-DHP macromolecular chelator.

Quantitative Data: Metal Ion Sorption Capacity

The synthesized cellulose-DHP macromolecular chelator exhibits significant sorption capacity for a range of divalent and trivalent metal ions. The data presented below is based on the use of a cellulose backbone with this compound anchored via a shorter linker (-SO₂-C₆H₄-N=N-).[1]

| Metal Ion | Sorption Capacity (μmol g⁻¹) |

| Co(II) | 69.7 |

| Ni(II) | 85.2 |

| Cu(II) | 120.5 |

| Zn(II) | 98.6 |

| Cd(II) | 150.3 |

| Pb(II) | 210.8 |

| Fe(III) | 431.1 |

Detailed Experimental Protocol: Synthesis of Cellulose-DHP Chelator

Materials:

-

p-Aminobenzoyl cellulose

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

This compound (DHP)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

Part 1: Diazotization of p-Aminobenzoyl Cellulose

-

Suspend 1.0 g of p-aminobenzoyl cellulose in 20 mL of distilled water in a 100 mL beaker.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add 5 mL of concentrated HCl to the suspension and continue stirring for 30 minutes at 0-5 °C.

-

Prepare a solution of 0.5 g of sodium nitrite in 5 mL of cold distilled water.

-